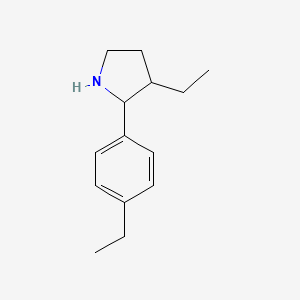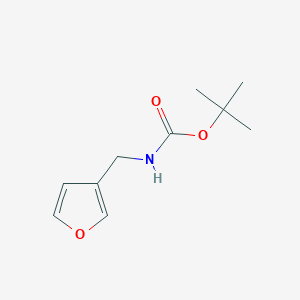
2-(4-Ethylphenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the ethylphenyl and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency, and advanced purification techniques like distillation or crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives, esters, and ethers.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)-4-methylpyrrolidine
- 2-(4-Ethylphenyl)-4-ethylpyrrolidine
- 2-(4-Propylphenyl)-4-methylpyrrolidine
Uniqueness
2-(4-Ethylphenyl)-4-methylpyrrolidine is unique due to the specific arrangement of the ethylphenyl and methyl groups, which influence its chemical reactivity, physical properties, and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-3-11-4-6-12(7-5-11)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Clave InChI |
YXJUJIRJFDOITN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CC(CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)






![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)

![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
